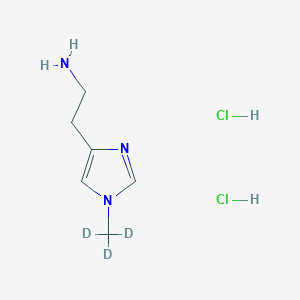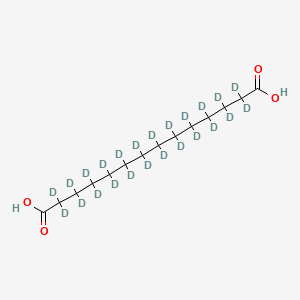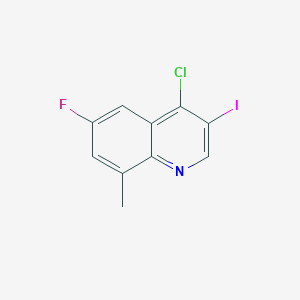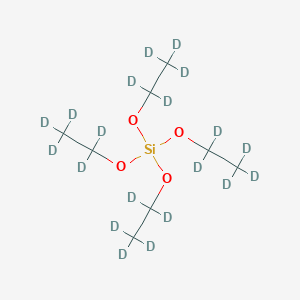
Tetraethoxy-D20-silane
Descripción general
Descripción
Tetraethoxy-D20-silane is a stable isotope-labelled compound . It is used for pharmaceutical analytical testing . The molecular formula of Tetraethoxy-D20-silane is C8D20O4Si .
Synthesis Analysis
Tetraethoxysilane (TEOS) is widely used to synthesize siliceous material by the sol–gel process . The kinetics of TEOS between pH 3.8 and 4.4, and four temperature values in the range of 277.2–313.2K, with a TEOS:ethanol:water molar ratio of 1:30:20 were studied . Both hydrolysis and the condensation rate speeded up with the temperature and the concentration of oxonium ions .Molecular Structure Analysis
The molecular formula of Tetraethoxy-D20-silane is C8D20O4Si . This indicates that it contains 8 carbon atoms, 20 deuterium atoms, 4 oxygen atoms, and 1 silicon atom .Chemical Reactions Analysis
The hydrolysis and condensation reactions of TEOS were studied . The kinetic constants for hydrolysis reactions increased in each step k_h1 < k_h2 < k_h3 < k_h4, but the condensation rate was lower for dimer formation than for the formation of the fully hydrolyzed Si(OH)4 .Physical And Chemical Properties Analysis
Tetraethoxy-D20-silane is a stable isotope-labelled compound . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Surface Modification and Coating Applications
Tetraethoxy silane (TEOS) has been extensively used for surface functionalization and coating applications. It has been utilized to functionalize the surface of fiber glass for adsorption with electroless plated silver shell, enhancing mechanical and electrical properties. The silane bridge in this context provides stability for binding with different concentrations of electroless plating silver ions, with characterization confirming improved durability and reduced electrical resistance in the modified fiber glass compared to unmodified counterparts (Lien et al., 2012).
Biomedical Applications
In the biomedical field, tetra(alkoxy)silanes, especially tetra(oleyloxy)silane, have been used as crosslinkers in the condensation cure of hydroxy end-functionalized linear poly(dimethylsiloxane), resulting in elastomers with a persistent lubricous surface of oleyl alcohol. This application is significant due to its potential in reducing the coefficient of friction for silicone medical devices, thereby minimizing pain upon device insertion and potential tissue trauma (Woolfson et al., 2003).
Enhancement of Corrosion Protection and Mechanical Properties
Tetraethyl orthosilicate (TEOS) has been employed to decorate the surface of graphene oxide (GO) nanosheets with SiO2 nanospheres, significantly enhancing the corrosion protection performance of epoxy coatings. This process also increases the pull-off adhesion strength of epoxy coatings to steel substrates and the water contact angle on coatings (Pourhashem et al., 2017).
Thermal Conductivity Improvement in Composites
TEOS has been used to coat multi-walled carbon nanotubes (MWCNTs) with silica, improving the thermal conductivity of epoxy/MWCNTs composites. This application demonstrates the potential of TEOS in enhancing the thermal management capabilities of polymer composites (Guo et al., 2013).
Organically Modified Silicates (ORMOSILs)
TEOS, when mixed with polyethylene glycol, has been used in the formation of a new family of organically modified silicates (ORMOSILs) from gels. These materials have potential applications in various fields, including coatings and hybrid materials due to their unique properties and the ability to dope with various ions (Ravaine et al., 1986).
Safety And Hazards
Tetraethyl orthosilicate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, has acute inhalation toxicity - vapors, can cause serious eye damage/eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Tetraethoxysilane and its derivatives have been used in the synthesis of hard coatings for underwater robot-cleaning . They have also been used in the synthesis of hybrid sols for corrosion resistance of anodized aluminum . These applications suggest potential future directions for the use of Tetraethoxy-D20-silane.
Propiedades
IUPAC Name |
tetrakis(1,1,2,2,2-pentadeuterioethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDANWDWHJENH-DEHFLJNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[Si](OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethoxy-D20-silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



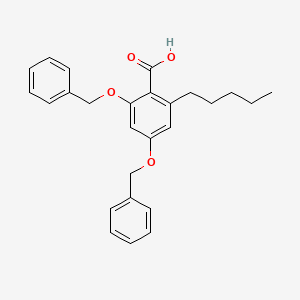
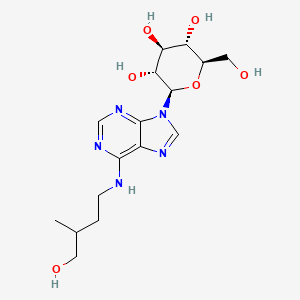
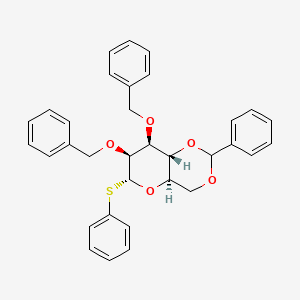
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
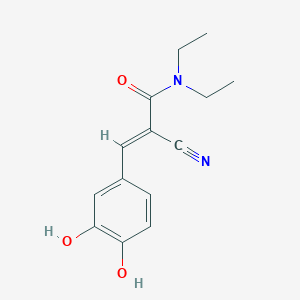
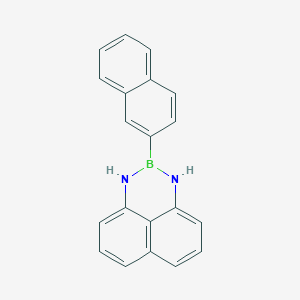
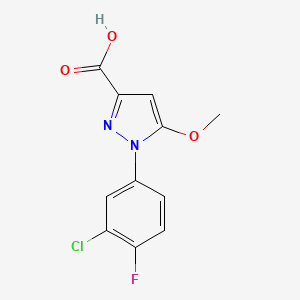
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
